molecular formula C8H10ClN3 B1403611 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride CAS No. 1432754-52-3

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Cat. No.: B1403611
CAS No.: 1432754-52-3
M. Wt: 183.64 g/mol
InChI Key: IQHBSWJOZDDAIR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by a pyrrolo-pyridine core structure, which is known for its biological activity and versatility in chemical synthesis .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as inhibitors for specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of signal transduction pathways in cancer cells or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride can be compared with other similar compounds such as:

    1H-Pyrrolo[2,3-b]pyridin-5-ylmethanol: This compound has a similar core structure but differs in the functional group attached to the pyridine ring.

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Another related compound with a carboxylic acid group instead of an amine group.

    1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride: This compound has a different substitution pattern on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from those of its analogs.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHBSWJOZDDAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-36-8
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267876-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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